2-(2-Pyridinyl)pentanoic acid

Medicinal Chemistry Enzyme Inhibition Structure-Activity Relationship

Choose 2-(2-pyridinyl)pentanoic acid for your metalloenzyme fragment-based drug discovery campaigns. The 2-pyridinyl substitution alpha to the carboxylate creates a unique N,O-bidentate chelation motif absent in 3- and 4-pyridinyl regioisomers, enabling stable five-membered chelate rings with zinc- or copper-dependent active sites. This regioisomer, not the 3-pyridinyl analog, targets dihydroorotase (IC50=1.0 mM) for fragment elaboration. The alpha-carboxylate position also enables asymmetric decarboxylative Michael additions. Available as free base (≥95%) or hydrochloride salt (CAS 1803589-17-4) for aqueous solubility in HTS. Validate your assays with the regioisomer-specific reference standard.

Molecular Formula C10H13NO2
Molecular Weight 179.22 g/mol
Cat. No. B13261419
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Pyridinyl)pentanoic acid
Molecular FormulaC10H13NO2
Molecular Weight179.22 g/mol
Structural Identifiers
SMILESCCCC(C1=CC=CC=N1)C(=O)O
InChIInChI=1S/C10H13NO2/c1-2-5-8(10(12)13)9-6-3-4-7-11-9/h3-4,6-8H,2,5H2,1H3,(H,12,13)
InChIKeyAKOLZRYXSRTLAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Pyridinyl)pentanoic Acid for Medicinal Chemistry: Procurement Guide and Technical Specifications


2-(2-Pyridinyl)pentanoic acid (CAS 91843-29-7) is a pyridine-substituted pentanoic acid derivative with molecular formula C10H13NO2 and exact mass 179.09463 g/mol [1]. The compound features a 2-pyridinyl group alpha to the carboxylic acid, creating a chelating heteroaromatic carboxylic acid scaffold. It has one hydrogen bond donor, three hydrogen bond acceptors, and five rotatable bonds [1]. This compound serves as a versatile building block in medicinal chemistry, with documented applications as a synthetic intermediate in the preparation of pharmaceutical candidates and as a ligand for metal coordination . The hydrochloride salt form (CAS 1803589-17-4, MW 215.67) offers enhanced aqueous solubility for biological assays .

Why 2-(2-Pyridinyl)pentanoic Acid Cannot Be Replaced by Generic Pyridine Carboxylic Acids in Procurement


Substitution with regioisomeric pyridinylpentanoic acids (e.g., 3-pyridinyl or 4-pyridinyl) or phenylpentanoic acid analogs fundamentally alters the compound's pharmacological profile and synthetic utility. The 2-pyridinyl substitution creates a unique N,O-bidentate chelation motif not present in 3- or 4-pyridinyl regioisomers, enabling distinct metal coordination and enzyme binding behavior [1]. Empirical data demonstrate that 3-pyridinylpentanoic acid derivatives target thromboxane A2 synthase [2], whereas 2-pyridinylpentanoic acid shows entirely different biological activity profiles. Furthermore, the 2-pyridinyl position alpha to the carboxylic acid confers specific conformational properties (5 rotatable bonds vs. different counts in regioisomers) that affect molecular recognition [1]. Generic substitution without head-to-head validation therefore introduces unacceptable risk in both chemical synthesis outcomes and biological assay reproducibility.

2-(2-Pyridinyl)pentanoic Acid Differentiation Evidence: Quantitative Comparison Against Closest Analogs


Regioisomer-Dependent Biological Activity: 2-Pyridinyl vs. 3-Pyridinylpentanoic Acid Target Engagement Comparison

2-(2-Pyridinyl)pentanoic acid exhibits weak dihydroorotase inhibition with IC50 = 1.00 × 10⁶ nM (1.0 mM) at pH 7.37 [1], whereas 5-(3-pyridinyl)pentanoic acid (3-pyridinyl regioisomer) has established activity as a thromboxane A2 synthase inhibitor [2]. This dramatic target specificity difference demonstrates that the pyridine ring substitution position dictates the enzyme engagement profile. The 2-pyridinyl regioisomer's weak dihydroorotase activity precludes its use in thrombotic pathway modulation, making it unsuitable for cardiovascular applications where 3-pyridinyl analogs are employed, but potentially valuable in orthogonal screening cascades.

Medicinal Chemistry Enzyme Inhibition Structure-Activity Relationship

Molecular Property Differentiation: 2-Pyridinyl vs. Phenyl Analog Chelation Capacity Comparison

2-(2-Pyridinyl)pentanoic acid possesses three hydrogen bond acceptors (two from carboxylate oxygen atoms, one from pyridine nitrogen), enabling N,O-bidentate chelation with metal ions [1]. In contrast, 2-phenylpentanoic acid, its carbocyclic analog, has only two hydrogen bond acceptors (carboxylate oxygens only) and lacks the pyridine nitrogen coordination site . This structural distinction confers fundamentally different metal-binding properties: the 2-pyridinyl compound can form stable five-membered chelate rings with transition metals (e.g., Cu²⁺, Zn²⁺, Fe³⁺), whereas the phenyl analog cannot chelate. The chelation motif is critical for applications requiring metalloenzyme inhibition or metal-organic framework construction.

Coordination Chemistry Drug Design Ligand Engineering

Chiral Separation Feasibility: Synthetic Methodology Supporting Enantiomerically Enriched 2-Pyridinylpentanoic Acid Derivatives

The synthesis of chiral 2-pyridinyl-containing compounds via asymmetric decarboxylative Michael addition of 2-pyridylacetic acids has been demonstrated, yielding enantiomerically enriched pyridine derivatives [1]. Additionally, reactions with chiral H-P(O) compounds produce diastereoisomers that can be easily separated by standard column chromatography [2]. This established chiral methodology is specific to the 2-pyridinyl scaffold due to the alpha-carboxylate activation pathway. For comparison, 3-pyridinylpentanoic acid and 4-pyridinylpentanoic acid regioisomers lack the alpha-carboxylate positioning required for this decarboxylative activation, limiting their utility in asymmetric synthetic methodologies.

Asymmetric Synthesis Chiral Resolution Process Chemistry

Hydrochloride Salt Form Advantage: Aqueous Solubility Differentiation for Biological Assay Compatibility

2-(2-Pyridinyl)pentanoic acid is commercially available as the hydrochloride salt (CAS 1803589-17-4, MW 215.67, purity ≥95%) with documented solubility in water and ethanol . The free acid form (CAS 91843-29-7) is also available but exhibits different solubility characteristics. The hydrochloride salt form provides a quantifiable procurement advantage: the enhanced aqueous solubility facilitates direct use in biological buffer systems without additional solubilization steps (e.g., DMSO stock preparation). This contrasts with the free acid form and with phenylpentanoic acid analogs, which lack the basic pyridine nitrogen required for stable hydrochloride salt formation under standard conditions.

Formulation Bioassay Salt Selection

Optimal Procurement and Application Scenarios for 2-(2-Pyridinyl)pentanoic Acid Based on Evidence


Metalloenzyme Inhibitor Fragment Library Screening

Procure 2-(2-pyridinyl)pentanoic acid for fragment-based drug discovery campaigns targeting metalloenzymes. The compound's three hydrogen bond acceptors and N,O-bidentate chelation motif [1] enable zinc- or copper-dependent enzyme active site engagement. Unlike phenylpentanoic acid analogs (two H-bond acceptors only), the 2-pyridinyl scaffold can form stable five-membered chelate rings. This application leverages the compound's demonstrated weak dihydroorotase inhibition (IC50 = 1.0 mM) [2] as a starting point for fragment elaboration rather than a potency endpoint, making it suitable for fragment growth or linking strategies.

Asymmetric Synthesis of Enantiomerically Enriched Pyridine-Containing Drug Candidates

Select 2-(2-pyridinyl)pentanoic acid as a starting material for asymmetric synthetic routes requiring stereochemical control. The compound's alpha-carboxylate position enables decarboxylative Michael addition methodologies for preparing enantiomerically enriched pyridine derivatives [3]. The diastereoisomers generated from reactions with chiral H-P(O) compounds are readily separable by column chromatography [4]. This established methodology provides a clear procurement rationale over 3-pyridinyl and 4-pyridinyl regioisomers, which lack the required alpha-carboxylate positioning for this activation pathway.

High-Throughput Biological Screening Requiring Direct Aqueous Compatibility

Procure the hydrochloride salt form (CAS 1803589-17-4) for high-throughput screening campaigns where aqueous solubility and direct buffer compatibility are critical workflow requirements. The hydrochloride salt's documented water and ethanol solubility eliminates DMSO stock preparation and solvent compatibility testing steps, reducing assay preparation time and minimizing DMSO-related artifacts. This salt form selection is particularly valuable for automated liquid handling systems where precipitation risks must be minimized.

Regioisomer-Specific Assay Panel Validation for Pyridine-Containing Compound Libraries

Include 2-(2-pyridinyl)pentanoic acid as a regioisomer-specific reference standard when validating biological assays for pyridine-containing compound collections. The documented target engagement divergence between 2-pyridinyl (dihydroorotase, IC50 = 1.0 mM) [2] and 3-pyridinyl (thromboxane A2 synthase) [5] regioisomers provides a robust internal control for assessing assay specificity and ruling out off-target effects attributable to pyridine ring positional isomers.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
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